![molecular formula C18H20N2O4S2 B10808800 N-(3-acetylphenyl)-1-(thiophene-2-sulfonyl)piperidine-4-carboxamide](/img/structure/B10808800.png)
N-(3-acetylphenyl)-1-(thiophene-2-sulfonyl)piperidine-4-carboxamide
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Description
N-(3-acetylphenyl)-1-(thiophene-2-sulfonyl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C18H20N2O4S2 and its molecular weight is 392.5 g/mol. The purity is usually 95%.
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Biological Activity
N-(3-acetylphenyl)-1-(thiophene-2-sulfonyl)piperidine-4-carboxamide is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
The compound has the following characteristics:
Property | Value |
---|---|
Molecular Weight | 392.49 g/mol |
Molecular Formula | C18H20N2O4S2 |
LogP | 2.6858 |
Polar Surface Area | 72.381 Ų |
Hydrogen Bond Acceptors | 8 |
Hydrogen Bond Donors | 1 |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, contributing to its therapeutic effects.
- Receptor Modulation : It can modulate receptor activities, influencing cellular signaling pathways and potentially leading to altered physiological responses.
- Cellular Processes : The compound may affect processes such as apoptosis and cell proliferation, which are critical in cancer biology.
Anticancer Activity
Research has demonstrated that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives containing thiophene and piperidine rings have shown promising results against various cancer cell lines.
- Case Study: Cytotoxicity Against Cancer Cell Lines
- A study evaluated the cytotoxic effects of this compound on different cancer cell lines, including A431 (epidermoid carcinoma) and Jurkat (T-cell leukemia). The compound displayed an IC50 value lower than that of standard chemotherapeutics like doxorubicin, indicating potent anticancer activity.
Anticonvulsant Activity
Another area of interest is the anticonvulsant properties of thiophene-containing compounds. A related study indicated that structural modifications in similar compounds could lead to enhanced anticonvulsant effects.
- Case Study: Anticonvulsant Efficacy
- In a series of experiments, compounds structurally related to this compound were tested for their ability to prevent seizures in animal models. Results showed a significant reduction in seizure duration and frequency, suggesting potential therapeutic applications in epilepsy.
Structure-Activity Relationship (SAR)
The structure-activity relationship (SAR) analysis highlights the importance of specific functional groups in enhancing biological activity:
- The presence of the thiophene ring is crucial for the compound's interaction with biological targets.
- Substituents on the phenyl ring significantly influence potency and selectivity against various enzymes and receptors.
Properties
Molecular Formula |
C18H20N2O4S2 |
---|---|
Molecular Weight |
392.5 g/mol |
IUPAC Name |
N-(3-acetylphenyl)-1-thiophen-2-ylsulfonylpiperidine-4-carboxamide |
InChI |
InChI=1S/C18H20N2O4S2/c1-13(21)15-4-2-5-16(12-15)19-18(22)14-7-9-20(10-8-14)26(23,24)17-6-3-11-25-17/h2-6,11-12,14H,7-10H2,1H3,(H,19,22) |
InChI Key |
IGTJMMDAFLQIPX-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)C2CCN(CC2)S(=O)(=O)C3=CC=CS3 |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.